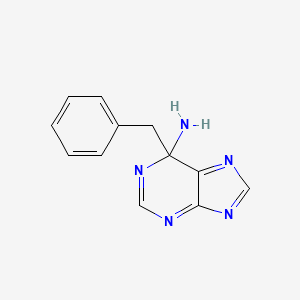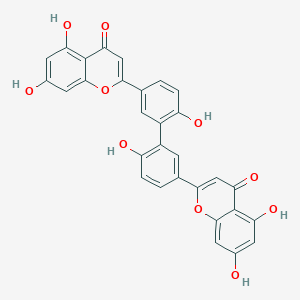
3',3'''-Biapigenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is found in various plants, including Ginkgo biloba, Chamaecyparis obtusa, Biophytum sensitivum, and Selaginella tamariscina . It exhibits a wide range of biological activities, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,3’‘’-Biapigenin typically involves the coupling of two apigenin molecules. One common method is the oxidative coupling reaction, where apigenin is treated with an oxidizing agent such as potassium ferricyanide in an alkaline medium. The reaction is carried out under controlled conditions to ensure the selective formation of the biapigenin dimer .
Industrial Production Methods: Industrial production of 3’,3’‘’-Biapigenin can be achieved through the extraction from natural sources or by synthetic methods. Extraction involves isolating the compound from plants known to contain it, followed by purification using chromatographic techniques. Synthetic methods, on the other hand, involve chemical synthesis using the aforementioned oxidative coupling reaction .
化学反应分析
Types of Reactions: 3’,3’‘’-Biapigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the biapigenin structure.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of biapigenin.
Substitution: Functionalized biapigenin derivatives.
科学研究应用
3’,3’‘’-Biapigenin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying biflavonoid chemistry and reactions.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential anticancer, antidiabetic, and neuroprotective effects.
Industry: Utilized in the development of natural health products and supplements
作用机制
The mechanism of action of 3’,3’‘’-Biapigenin involves multiple molecular targets and pathways. It exerts its effects by:
Inhibiting Enzymes: Acts as an inhibitor of enzymes such as cytochrome P450 3A4 and 2C9, which are involved in drug metabolism.
Modulating Signaling Pathways: Influences pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt).
Antioxidant Activity: Reduces oxidative stress by scavenging free radicals and enhancing antioxidant defenses.
相似化合物的比较
3’,3’‘’-Biapigenin is unique among biflavonoids due to its specific coupling of two apigenin molecules. Similar compounds include:
Robustaflavone: Another biflavonoid with similar biological activities.
2’‘,3’‘-Dihydro-3’,3’‘’-Biapigenin: A reduced form of biapigenin with distinct properties.
3’,3’‘’-Binaringenin: A structurally related biflavonoid with comparable effects.
In comparison, 3’,3’‘’-Biapigenin stands out for its potent enzyme inhibition and broad spectrum of biological activities, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C30H18O10 |
|---|---|
分子量 |
538.5 g/mol |
IUPAC 名称 |
2-[3-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H18O10/c31-15-7-21(35)29-23(37)11-25(39-27(29)9-15)13-1-3-19(33)17(5-13)18-6-14(2-4-20(18)34)26-12-24(38)30-22(36)8-16(32)10-28(30)40-26/h1-12,31-36H |
InChI 键 |
ABTLXABUBTZEQF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


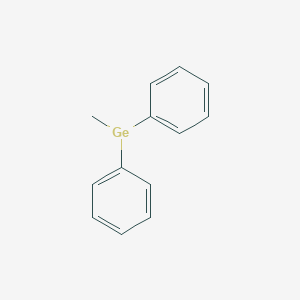
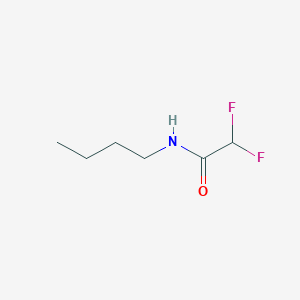
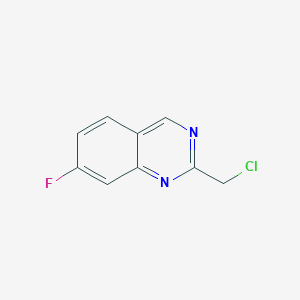
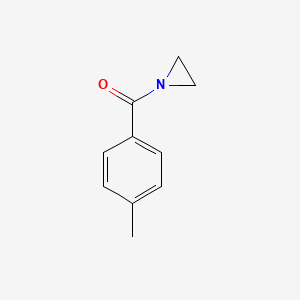


![3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14750937.png)

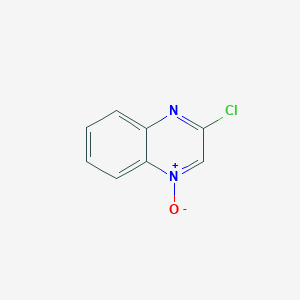
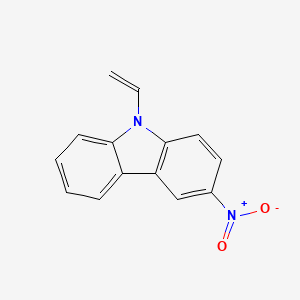
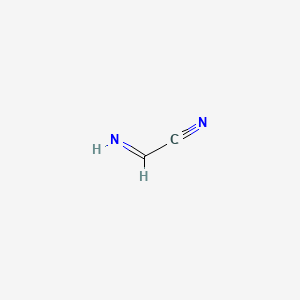
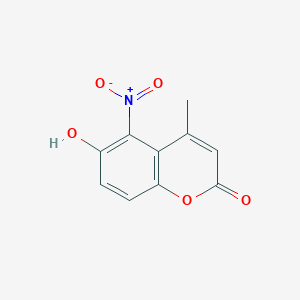
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
